JQEZ5

概要

説明

JQEZ5は、リシンメチルトランスフェラーゼであるezsteホモログ2(EZH2)のエンハンサーの強力で選択的な阻害剤です。この化合物は、遺伝子抑制に関連する修飾であるリシン27(H3K27me3)でのヒストンH3のメチル化を阻害する能力で知られています。 This compoundは、特にEZH2の過剰発現を示す癌を標的にする癌研究で大きな可能性を示しています .

準備方法

JQEZ5の合成には、収率が高くスケーラブルな9段階の線形プロセスが含まれています . 合成経路には、中間体の調製とそれに続く最終生成物を得るための特定の反応条件が含まれています。 この化合物は、通常、実験での保管と使用のためにジメチルスルホキシド(DMSO)に溶解されます .

化学反応の分析

JQEZ5は、主にポリコーム抑制複合体2(PRC2)との相互作用に焦点を当てて、いくつかの種類の化学反応を受けます。 それはPRC2のS-アデノシルメチオニン(SAM)競合阻害を示し、細胞におけるPRC2関連マーカーH3K27me3の全体レベルを低下させます . これらの反応から生成される主な生成物は、脱メチル化されたヒストンH3であり、これにより以前に抑制されていた遺伝子が再活性化されます .

科学研究への応用

This compoundは、特に癌生物学とエピジェネティクスの分野で、幅広い科学研究への応用があります。 それは、慢性骨髄性白血病や非小細胞肺癌など、さまざまな癌におけるEZH2の役割を研究するために使用されてきました . この化合物は、in vivoで抗腫瘍効果を示しており、癌研究に貴重なツールとなっています . さらに、this compoundは、EZH2の機能とその遺伝子調節における役割を理解するための化学プローブとして使用されます .

科学的研究の応用

Cancer Treatment

JQEZ5 has been extensively studied for its anti-tumor efficacy in various cancer models, particularly non-small cell lung carcinoma (NSCLC) and chronic myeloid leukemia (CML).

- Lung Cancer Studies : In preclinical studies, this compound demonstrated significant tumor regression in genetically engineered mouse models with high EZH2 expression. Long-term treatment with this compound resulted in decreased tumor burden, confirming its potential as an effective therapeutic agent against EZH2-dependent cancers .

- Mechanistic Insights : Research indicates that this compound not only inhibits tumor growth but also alters chromatin states by reducing H3K27me3 levels, which is crucial for reversing oncogenic transcriptional programs .

Epigenetic Research

This compound serves as a valuable tool for investigating the role of epigenetic modifications in cancer biology.

- Epigenetic Profiling : Studies using this compound have revealed insights into how EZH2 overexpression contributes to the aberrant regulation of genes involved in tumor suppression and development. This compound aids in understanding the epigenetic landscape of various cancers .

Drug Development

The development of this compound has implications for future drug design targeting EZH2 and related pathways.

- Comparative Analysis : Compared to other EZH2 inhibitors like GSK926 and GSK343, this compound exhibits unique selectivity and potency, making it a candidate for further clinical trials and potential therapeutic applications .

Case Study 1: Non-Small Cell Lung Carcinoma

In a study conducted by Zhang et al., this compound was tested on human lung adenocarcinoma cell lines and murine models. The results indicated that treatment with this compound led to significant reductions in tumor size and improved survival rates among treated mice compared to controls .

Case Study 2: Chronic Myeloid Leukemia

Another investigation highlighted the efficacy of this compound in CML models. The compound inhibited cell proliferation and induced apoptosis in CML cells exhibiting high levels of EZH2, demonstrating its potential as a targeted therapy for this malignancy .

Data Tables

作用機序

JQEZ5は、PRC2複合体の構成要素である酵素EZH2を選択的に阻害することによってその効果を発揮します。EZH2は、リシン27でのヒストンH3のメチル化を触媒し、遺伝子抑制につながります。 EZH2を阻害することによって、this compoundはH3K27me3のレベルを低下させ、それによって以前にサイレンシングされていた遺伝子を再活性化します . このメカニズムは、EZH2の過剰発現に依存して成長と生存を行う癌で特に効果的です .

類似の化合物との比較

This compoundは、EZH2阻害剤としての高い選択性と効力でユニークです。 同様の化合物には、GSK926とGSK343があり、これらもEZH2を阻害しますが、選択性プロファイルと効力は異なる可能性があります . 別の関連する化合物はJQEZ23であり、これはthis compoundの構造的に一致した不活性な類似体です . これらの比較は、EZH2依存性経路を標的にするthis compoundの特異性と有効性を強調しています。

類似化合物との比較

JQEZ5 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include GSK926 and GSK343, which also inhibit EZH2 but may have different selectivity profiles and potencies . Another related compound is JQEZ23, which is a structurally matched inactive analogue of this compound . These comparisons highlight the specificity and effectiveness of this compound in targeting EZH2-dependent pathways.

生物活性

JQEZ5 is a novel, open-source inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation and gene silencing. Elevated EZH2 activity is implicated in various cancers, including lung adenocarcinoma and B-cell lymphomas. This article explores the biological activity of this compound, detailing its efficacy in preclinical studies, mechanisms of action, and potential therapeutic applications.

This compound selectively inhibits EZH2 enzymatic activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with gene repression. The compound exhibits approximately 10-fold selectivity for EZH2 over its homolog EZH1, making it a potent agent for targeting EZH2-dependent tumors.

Key Findings:

- In vitro Activity : this compound demonstrated significant anti-tumor activity against melanoma cell lines harboring the EZH2 Y641F mutation, with an EC50 value of 860 nM , compared to 4.0 μM in wild-type lines .

- Cell Cycle Effects : Treatment with this compound resulted in cell cycle arrest within 3-5 days, indicating its potential to halt tumor progression .

- Induction of Apoptosis : Prolonged exposure (greater than one week) to sub-micromolar concentrations of this compound led to cell death in EZH2 Y641F mutant lines .

In Vivo Efficacy

The effectiveness of this compound was further validated through in vivo studies using genetically engineered mouse models (GEMMs) and xenograft models.

Case Studies:

-

Lung Adenocarcinoma Model : In GEMMs expressing high levels of EZH2, long-term treatment with this compound resulted in significant reductions in tumor burden. Mice treated with this compound exhibited a marked regression of tumors compared to control groups .

Treatment Tumor Burden Reduction Control No significant change This compound Significant reduction -

B-cell Lymphoma Model : In a study involving CD19 CRE Ezh2 Y641F/+ mice, treatment with this compound cleared malignant populations from the spleen within six days without affecting normal B-cell counts .

Treatment Malignant Cell Clearance Vehicle No clearance This compound Complete clearance

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and low toxicity profiles in preclinical models. These characteristics make it a promising candidate for further clinical development.

Comparative Analysis with Other EZH2 Inhibitors

This compound has been compared with other EZH2 inhibitors such as UNC1999 and GSK126. In head-to-head assays:

| Inhibitor | EC50 (Wild-Type) | EC50 (Y641F) |

|---|---|---|

| UNC1999 | >3.5 μM | >3.5 μM |

| GSK126 | >3.5 μM | >3.5 μM |

| This compound | 4.0 μM | 860 nM |

These results highlight this compound’s superior potency against EZH2 Y641F mutations, making it particularly useful for treating specific cancer types driven by this mutation.

特性

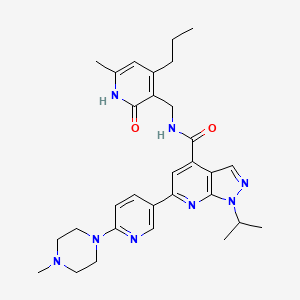

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWDAYNGMMHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JQEZ5 interact with its target and what are the downstream effects?

A: this compound is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A: this compound has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that this compound effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, this compound treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, this compound demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].

Q3: Are there any known resistance mechanisms to this compound?

A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to this compound in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of this compound []. Silencing HO-1 in MDS cells enhances the efficacy of this compound, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].

Q4: What are the potential biomarkers for predicting this compound sensitivity?

A: High EZH2 expression in tumor cells has been identified as a potential biomarker for this compound sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to this compound treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for this compound therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。